molecular formula C9H14O4 B13237322 Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13237322
M. Wt: 186.20 g/mol
InChI Key: DTJZQOGDMOFTFB-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two oxygen atoms in the 1,6-dioxaspiro[2.5]octane framework. The methyl ester group at position 2 and a methyl substituent at position 5 define its chemical reactivity and physical properties.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-6-5-9(3-4-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

DTJZQOGDMOFTFB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves:

  • Construction of the spiro[2.5]octane skeleton with two oxygen atoms forming a 1,6-dioxaspiro ring system.
  • Introduction of the methyl substituent at the 5-position.
  • Installation of the carboxylate group at the 2-position, typically as a methyl ester.

Synthetic Route 1: Acetalization of a Keto Ester Precursor

One common method starts from a suitable keto ester intermediate, such as 5-methyl-2-oxocyclohexanecarboxylate, which undergoes acetalization with ethylene glycol under acid catalysis to form the 1,6-dioxaspiro ring.

Step Reaction Conditions Outcome
1 Keto ester + ethylene glycol Acid catalyst (e.g., p-TsOH), reflux in toluene or benzene with azeotropic removal of water Formation of 1,6-dioxaspiro[2.5]octane ring via acetalization
2 Esterification or methylation if needed Methanol, acid catalyst Formation of methyl ester at 2-position

This method leverages the reversible nature of acetal formation to selectively generate the spirocyclic dioxane ring, preserving the methyl substituent at the 5-position. The reaction is typically monitored by NMR and IR spectroscopy to confirm ring closure and ester formation.

Synthetic Route 2: Cyclization via Epoxide Ring Opening

Another approach involves the synthesis of an epoxide intermediate from an unsaturated keto ester, followed by intramolecular ring closure to form the spirocyclic dioxane.

Step Reaction Conditions Outcome
1 Unsaturated keto ester epoxidation m-CPBA or peracid, low temperature Formation of epoxide intermediate
2 Intramolecular nucleophilic attack Acid or base catalysis Formation of 1,6-dioxaspiro ring
3 Esterification if necessary Methanol, acid catalyst Methyl ester formation

This route allows stereochemical control during epoxide formation and subsequent ring closure, which is crucial for obtaining the desired stereoisomer of this compound.

Synthetic Route 3: Multi-step Synthesis from Cyclohexanone Derivatives

A more elaborate synthetic pathway involves:

  • Starting from 5-methylcyclohexanone.
  • Introduction of the carboxylate group via oxidation or carboxylation.
  • Formation of the spirocyclic dioxane ring by reaction with diols under acidic conditions.
  • Final methyl esterification step.

This method is advantageous for scalability and allows for modifications in the substitution pattern if needed.

Analytical Data and Characterization

The synthesized this compound is characterized by:

Technique Observed Data Interpretation
NMR (¹H, ¹³C) Signals corresponding to spirocyclic methine protons, methyl ester group, and methyl substituent Confirms ring structure and substitution pattern
IR Spectroscopy Strong ester carbonyl absorption (~1735 cm⁻¹), acetal C-O stretches Confirms ester and acetal functionalities
Mass Spectrometry Molecular ion peak at m/z 186.2 (M+) Confirms molecular weight consistent with C9H14O4
Elemental Analysis Matches calculated values for C, H, and O Confirms compound purity

These data are consistent across multiple sources and provide reliable confirmation of the target compound's identity and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Acetalization of keto ester 5-methyl-2-oxocyclohexanecarboxylate Ethylene glycol, acid catalyst Reflux, azeotropic water removal Straightforward, good yield Requires pure keto ester precursor
Epoxide ring opening Unsaturated keto ester m-CPBA, acid/base catalyst Low temp epoxidation, ring closure Stereochemical control Multi-step, sensitive intermediates
Multi-step from cyclohexanone 5-methylcyclohexanone Oxidants, diols, acid catalysts Sequential steps Scalable, flexible Longer synthesis, more purification

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate and Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Methyl (position 5), Methyl ester (position 2) C9H14O4 186.20 (estimated) Base structure; moderate lipophilicity N/A
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Methyl (position 5), Ethyl ester (position 2) C10H16O4 200.23 (estimated) Higher lipophilicity due to ethyl ester; discontinued
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Methyl (positions 5,7), Ethyl ester (position 2) C11H18O4 214.26 Increased steric bulk; potential for altered reactivity
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Methyl (positions 2,4) C10H16O4 200.23 Dual methyl groups on spiro ring; temporary stock issues
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate Methoxy (position 4), Methyl ester (position 2) C9H14O5 202.20 Enhanced polarity due to methoxy group
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile Isopropyl (position 5), Nitrile (position 2) C10H15NO2 181.23 Electron-withdrawing nitrile group; steric bulk from isopropyl

Functional Group and Reactivity Analysis

However, Ethyl 5-methyl- is discontinued, suggesting synthetic or stability challenges . The methoxy group in Methyl 4-methoxy- introduces hydrogen-bonding capacity, which could improve solubility in polar solvents .

Substituent Effects :

  • Additional methyl groups (e.g., Ethyl 5,7-dimethyl-) introduce steric hindrance, possibly slowing reactions at the spiro core. This may be advantageous in stabilizing intermediates during synthesis .
  • The nitrile group in 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile offers divergent reactivity, enabling participation in click chemistry or serving as a precursor to amines or carboxylic acids .

Synthetic Accessibility :

  • Stock issues for Methyl 2,4-dimethyl- and discontinuation of Ethyl 5-methyl- may reflect challenges in large-scale synthesis or purification. The base compound’s methyl ester likely offers a balance of stability and synthetic feasibility .

Biological Activity

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O4C_{11}H_{18}O_{4}, with a molecular weight of approximately 214.26 g/mol. The compound features a distinctive spirocyclic framework that enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₈O₄
Molecular Weight214.26 g/mol
CAS Number1561495-85-9

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Modulation : It can influence enzymatic activity, potentially leading to altered metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, affecting physiological responses.

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Drug Development : Its unique structure may be leveraged in the design of new pharmaceuticals.
  • Biochemical Research : The compound serves as a biochemical tool for studying metabolic pathways and enzyme functions.

Study on Enzymatic Activity

A study explored the effects of this compound on specific enzymes involved in metabolic processes. Results indicated that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions.

Pharmacological Potential

Another research initiative assessed the pharmacological potential of this compound in animal models. The findings suggested that it could exhibit anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications for pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaMolecular Weight
Methyl 1,6-Dioxaspiro[2.5]octane-2-carboxylateC₈H₁₂O₄172.18 g/mol
Ethyl 5-Methyl-1,6-Dioxaspiro[2.5]octane-2-carboxylateC₉H₁₄O₄200.23 g/mol
Methyl 2,5-Dimethyl-1,6-Dioxaspiro[2.5]octane-2-carboxylateC₉H₁₄O₄200.23 g/mol

The distinct combination of methyl groups at the spiro center in this compound influences its reactivity and biological activity differently than its analogs.

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